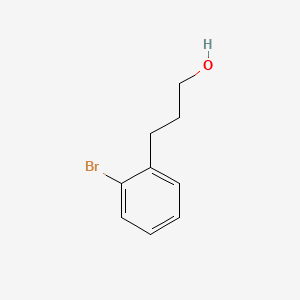

3-(2-Bromo-phenyl)-propan-1-OL

説明

Contextualization within Halogenated Alcohols and Aromatic Compounds Research

3-(2-Bromo-phenyl)-propan-1-ol is a representative molecule within the broader categories of halogenated alcohols and aromatic compounds. Research into halogenated aromatic alcohols often explores the influence of halogen substituents on the molecule's physical and chemical properties. researcher.liferesearchgate.net For instance, studies have used density functional theory (DFT) calculations and machine learning models to predict how halogen substituents affect the rotational energy barriers around the C-O bond in such compounds. researcher.liferesearchgate.net The position and nature of the halogen (e.g., chlorine, bromine, iodine) can significantly modulate these properties. acs.org

Halogenated aromatic compounds are a cornerstone of synthetic chemistry, with many possessing significant physiological activity. pnrjournal.com This has led to their widespread use in various sectors as key components in the development of herbicides, fungicides, and pharmaceuticals. pnrjournal.com The presence of a halogen atom on an aromatic ring can alter the electronic environment of the ring and provide a site for further functionalization through reactions like cross-coupling, making these compounds valuable precursors in synthesis. cymitquimica.com The study of such compounds, including their synthesis, reactivity, and quantification, remains an active area of chemical research. pnrjournal.comacs.org

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in modern organic synthesis stems from its bifunctional nature. It possesses both a primary alcohol group (-OH) and a bromo-aromatic moiety. cymitquimica.com The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification. The bromine atom attached to the phenyl ring is a key functional group for forming new carbon-carbon or carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions. cymitquimica.com This dual reactivity makes it a valuable intermediate in the construction of more complex molecular architectures. cymitquimica.comechemi.com

In the field of medicinal chemistry, compounds with similar structures have been investigated for a range of biological activities. For example, the related isomer, 3-(4-Bromophenyl)propan-1-ol, is a known reagent used in the synthesis of daphneolone (B1638094) derivatives that exhibit fungicidal properties. chemicalbook.com The specific combination of the alkyl alcohol chain and the brominated phenyl ring in this compound makes it a compelling precursor for creating novel compounds that may be screened for potential therapeutic or agrochemical applications. cymitquimica.compnrjournal.com It is often categorized as a pharmaceutical intermediate, highlighting its role in the synthesis pathways of bulk drugs. echemi.combldpharm.com

Overview of Prior Scholarly Investigations on this compound

Scholarly research on this compound has primarily focused on its chemical synthesis and characterization. Several synthetic routes have been documented for its preparation. One common method involves the reduction of the corresponding carboxylic acid, 3-(2-bromophenyl)propanoic acid. echemi.com In one procedure, a solution of 3-(2-bromophenyl)propanoic acid in anhydrous tetrahydrofuran (B95107) is treated with a borane-tetrahydrofuran (B86392) complex at 0°C to yield 3-(2-bromophenyl)propan-1-ol quantitatively as a colorless oil. echemi.com

An alternative reduction method employs diisobutylaluminum hydride (DIBAL-H). In this process, a toluene (B28343) solution of the starting material is cooled and treated with DIBAL-H, resulting in a high yield (99%) of the desired alcohol after workup. echemi.com Another synthetic approach starts from 2-bromobenzaldehyde (B122850), which reacts with a Grignard reagent, ethyl magnesium bromide, to produce the intermediate 1-(2-bromophenyl)propanol. prepchem.com While this intermediate is an isomer, similar organometallic strategies are fundamental in constructing the carbon skeleton of such phenylpropanol derivatives.

The physicochemical properties of this compound have been determined and are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H11BrO | fishersci.no |

| Molecular Weight | 215.09 g/mol | fishersci.no |

| Physical Form | Liquid | sigmaaldrich.comfishersci.no |

| Color | Colorless | fishersci.noechemi.com |

| Density | 1.4 ± 0.1 g/cm³ | echemi.com |

| Boiling Point | 294°C at 760 mmHg | echemi.com |

| Refractive Index | 1.565 | echemi.com |

| Purity | 98% | fishersci.no |

Structure

3D Structure

特性

IUPAC Name |

3-(2-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODAJGPTULSNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441061 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52221-92-8 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Bromo Phenyl Propan 1 Ol

Grignard Reagent-Mediated Synthetic Pathways

Grignard reactions are a cornerstone in organic synthesis for forming carbon-carbon bonds. wikipedia.org This methodology involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. wikipedia.org

Reaction of 2-Bromobenzaldehyde (B122850) with Alkyl Magnesium Bromides

A primary route to a related compound, 1-(2-bromophenyl)propan-1-ol, involves the reaction of 2-bromobenzaldehyde with ethyl magnesium bromide. prepchem.com This reaction serves as a model for synthesizing propanol (B110389) derivatives. The nucleophilic ethyl group from the Grignar reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol after an acidic workup. prepchem.comyoutube.com To obtain the target molecule, 3-(2-bromo-phenyl)-propan-1-ol, a similar strategy could be envisioned using a different Grignard reagent and starting material combination.

Role of Anhydrous Conditions and Solvent Systems in Grignard Synthesis

The success of a Grignard synthesis is critically dependent on maintaining anhydrous (water-free) conditions. wikipedia.orgalfa-chemistry.comiitk.ac.infiveable.me Grignard reagents are highly reactive and will readily react with water, or any protic solvent, which would neutralize the reagent and prevent the desired reaction with the carbonyl compound. wikipedia.orgfiveable.metutorchase.com Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used as they are typically anhydrous and effectively solvate the Grignard reagent, keeping it stable in solution. alfa-chemistry.comiitk.ac.in The reaction is often conducted under an inert atmosphere, such as nitrogen or argon, to further exclude moisture. alfa-chemistry.com

Table 1: Key Factors in Grignard Synthesis

| Factor | Importance | Rationale |

|---|---|---|

| Anhydrous Conditions | Crucial | Prevents the Grignard reagent from being quenched by water, which would halt the desired reaction. wikipedia.orgfiveable.metutorchase.com |

| Solvent System | Important | Ethereal solvents like diethyl ether or THF are used to dissolve and stabilize the Grignard reagent. alfa-chemistry.comiitk.ac.in |

| Inert Atmosphere | Recommended | Protects the reaction from atmospheric moisture and oxygen, which can also react with the Grignard reagent. alfa-chemistry.com |

Ethylene (B1197577) Oxide Ring-Opening Approaches for Propanol Backbone Formation

An alternative strategy for constructing the propan-1-ol backbone involves the ring-opening of ethylene oxide by a suitable nucleophile. This method is particularly useful for adding a two-carbon extension to a molecule to form a primary alcohol. vedantu.comvaia.com

Generation of Magnesium Reagents from Bromobenzyl Derivatives

To synthesize this compound via this route, a Grignard reagent would first be prepared from a suitable bromobenzyl derivative. mdpi.com For instance, (2-bromobenzyl)magnesium bromide could be generated by reacting 1-bromo-2-(bromomethyl)benzene with magnesium metal in an anhydrous ether solvent. researchgate.net This organometallic compound provides the necessary nucleophilic carbon to initiate the ring-opening of ethylene oxide.

Controlled Ethylene Oxide Addition and Subsequent Hydrolysis

The generated Grignard reagent then attacks one of the carbon atoms of the ethylene oxide ring in a nucleophilic substitution reaction. vedantu.comorganicchemistrytutor.com This attack forces the strained three-membered ring to open, forming a new carbon-carbon bond and an alkoxide intermediate. organicchemistrytutor.commcgill.ca Subsequent hydrolysis of this intermediate with an aqueous acid workup protonates the alkoxide to yield the final product, this compound. vedantu.com This reaction effectively adds a -CH2CH2OH group to the starting benzyl (B1604629) derivative.

Reduction Strategies of Carbonyl Precursors to Substituted Propan-1-OL Analogues

The reduction of carbonyl-containing precursors presents another viable pathway to this compound and its analogues. This approach starts with a molecule that already possesses the desired carbon skeleton but requires the conversion of a carbonyl group (an aldehyde, ketone, or carboxylic acid) into a primary alcohol.

A direct precursor for this synthesis is 3-(2-bromophenyl)propanoic acid. The reduction of this carboxylic acid would yield the target alcohol. Various reducing agents are available for this transformation, each with its own reactivity and selectivity profile. For instance, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.

Another potential precursor is 2-bromocinnamic acid. nih.gov This α,β-unsaturated carboxylic acid would require the reduction of both the carbon-carbon double bond and the carboxylic acid to arrive at this compound. This can often be achieved through catalytic hydrogenation or with specific reducing agents that can reduce both functional groups. rsc.org

Table 2: Precursors and their Reduction to Propanol Analogues

| Precursor | Functional Group to be Reduced | Resulting Product |

|---|---|---|

| 3-(2-Bromophenyl)propanoic acid | Carboxylic Acid | This compound |

Stereoselective Reduction of Substituted Propiophenones

The creation of chiral alcohols from their corresponding prochiral ketones is a critical step in the synthesis of many enantiomerically pure pharmaceutical compounds. researchgate.net The stereoselective reduction of substituted propiophenones, which are precursors to compounds like this compound, is frequently accomplished using biocatalytic methods. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are particularly effective in the asymmetric reduction of various chloroalkyl arylketones. mdpi.com

This chemoenzymatic approach involves a two-step process: a whole-cell mediated asymmetric reduction of the ketone followed by further synthetic modifications. mdpi.com Research has demonstrated that various yeast strains can selectively hydrogenate substrates to produce the desired alcohol. researchgate.net For instance, the reduction of 3-chloropropiophenone (B135402) using biocatalysts has been studied to produce optically active 3-chloro-1-phenylpropan-1-ol. researchgate.net

In a study on the synthesis of optically active aryl-substituted oxygen heterocycles, the bioreduction of β-chloroalkyl arylketones using baker's yeast provided high enantiomeric ratios. The resulting (S)-chlorohydrins were obtained with enantiomeric ratios up to 95:5. mdpi.com This highlights the potential of biocatalysis to control the stereochemistry at the newly formed alcohol center, a key feature for producing specific enantiomers of this compound from a 2-bromo-phenyl propiophenone (B1677668) precursor. The reaction generally proceeds without dehalogenation, yielding the corresponding halohydrins in high yields. researchgate.net

Evaluation of Reducing Agents and Reaction Conditions

A variety of reducing agents and reaction conditions have been evaluated to optimize the synthesis of chiral phenylpropanols from substituted propiophenones. The choice of agent impacts yield, enantioselectivity, and reaction time.

Biocatalytic Agents: Among biocatalysts, several yeast strains have been screened for their effectiveness. Baker's yeast, Kluyveromyces marxianus, Saccharomyces cerevisiae, and Lactobacillus reuteri have been employed for the asymmetric reduction of chloroalkyl arylketones. mdpi.com Baker's yeast has often been identified as providing the best yields and highest enantiomeric ratios. mdpi.com In one study, the reduction of 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one was achieved with over 99% conversion in just three hours using Yarrowia lipolytica. researchgate.net The performance of these biocatalysts can be highly substrate-specific.

Chemical Reducing Agents: Chemical reducing agents offer an alternative to biocatalysis.

Borane (B79455) Complexes: Chiral β-amino alcohols in combination with borane in tetrahydrofuran (THF) have been shown to be highly effective for the enantioselective reduction of prochiral ketones like acetophenone (B1666503) and propiophenone. google.com

Metal Hydrides: Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce the carbonyl group of ketones to an alcohol. For example, the reduction of methyl 3-(4-bromophenyl)propanoate to 3-(4-bromophenyl)-1-propanol was achieved with a 90% yield using NaBH₄ and AlCl₃.

The table below summarizes the performance of various reducing systems on related substituted ketones.

| Precursor Ketone | Reducing System | Product | Yield (%) | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) |

| 3-Chloro-1-phenylpropiophenone | Baker's Yeast | (S)-3-Chloro-1-phenylpropan-1-ol | 42% | 94:6 |

| 3-Chloro-1-(4'-fluorophenyl)propiophenone | Baker's Yeast | (S)-3-Chloro-1-(4'-fluorophenyl)propan-1-ol | 13% | 63:37 |

| 3-Chloro-1-(4'-bromophenyl)propiophenone | Baker's Yeast | (S)-3-Chloro-1-(4'-bromophenyl)propan-1-ol | 5% | 95:5 |

| α-Halogenated Propiophenones | Allylmagnesium Chloride | Allylated Alcohols | N/A | High Stereoselectivity |

Chemo- and Regioselective Bromination Approaches for Propan-1-OL Derivatives

The synthesis of this compound requires the specific introduction of a bromine atom at the ortho-position of the phenyl ring. Achieving this regioselectivity is a significant challenge, as direct bromination of activated aromatic compounds with molecular bromine often leads to a mixture of mono-, di-, and polysubstituted products, typically favoring the para-position. orientjchem.org

Several modern methods have been developed to control the regioselectivity of aromatic bromination.

N-Bromosuccinimide (NBS): This reagent is a common source of electrophilic bromine. When used with certain substrates, such as quinolone derivatives, it can lead to bromination in excellent yields. nih.gov

γ-Picolinium Bromochromate (γ-PBC): This reagent has been used for the chemo- and regioselective bromination of various aromatic compounds. Under thermal conditions in methyl cyanide, it provides excellent yields of monobrominated compounds, although it shows a strong preference for para-substitution. orientjchem.org

Palladium-Catalyzed C-H Bromination: Advanced methods using high-valent palladium catalysis in combination with chiral transient directing groups allow for atroposelective C-H bromination of biaryl compounds. nih.govrsc.org This approach can provide access to specific chiral brominated products with high yield and stereoselectivity. nih.govrsc.org By modifying the directing group and reaction conditions, it may be possible to influence the site of bromination on a phenylpropane scaffold.

Directed Ortho Metalation (DoM): While not explicitly detailed in the provided context for this specific molecule, DoM is a powerful strategy where a functional group on the aromatic ring directs a metalating agent (like an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryl-metal species can then be quenched with an electrophilic bromine source (e.g., Br₂) to achieve ortho-bromination. The hydroxyl group of a protected propanol side chain could potentially serve as such a directing group.

The table below outlines various brominating agents and their typical applications in achieving regioselectivity.

| Brominating Agent/System | Typical Application/Regioselectivity |

| Molecular Bromine (Br₂) | Often results in mixtures of polybrominated products; para- and ortho- isomers. orientjchem.org |

| N-Bromosuccinimide (NBS) | Used for selective bromination, often allylic, benzylic, or on activated rings. nih.gov |

| γ-Picolinium Bromochromate (γ-PBC) | High regioselectivity for the para-position on activated aromatic rings. orientjchem.org |

| Pd-Catalysis with a Directing Group | Enables site-selective C-H activation and halogenation, including ortho-bromination. nih.govrsc.org |

Chemical Reactivity and Transformation Mechanisms of 3 2 Bromo Phenyl Propan 1 Ol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the phenyl ring in 3-(2-Bromo-phenyl)-propan-1-ol is a key site for potential substitution reactions. However, its position on an sp²-hybridized carbon of an aromatic ring imposes significant mechanistic constraints compared to aliphatic halides. The primary pathways considered for nucleophilic substitution are the Sₙ1 and Sₙ2 mechanisms, though these are generally disfavored for aryl halides. pressbooks.pubyoutube.com An alternative, the nucleophilic aromatic substitution (SₙAr) pathway, becomes relevant under specific conditions. byjus.commasterorganicchemistry.com

Investigations into Sₙ1 and Sₙ2 Reaction Pathways

Investigations into the reactivity of aryl halides, such as the bromophenyl group in this compound, show a strong resistance to both Sₙ1 and Sₙ2 reactions. pressbooks.pubyoutube.com

Sₙ1 Pathway: This mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. masterorganicchemistry.com In the case of this compound, this would involve the formation of a phenyl cation. This cation is highly unstable because the positive charge resides in an sp² orbital, which has more s-character and is more electronegative than an sp³ orbital, making it less capable of accommodating a positive charge. youtube.com Furthermore, the geometry of the ring prevents the carbocation from adopting a planar structure, which would allow for stabilization. Consequently, the Sₙ1 pathway is energetically unfavorable.

Sₙ2 Pathway: This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. ulethbridge.ca For an aryl halide, this is sterically and electronically hindered. The planar benzene (B151609) ring blocks the backside approach of the nucleophile. youtube.com Additionally, the electron-rich pi-system of the aromatic ring repels the incoming nucleophile. youtube.com Therefore, the Sₙ2 mechanism is not a viable pathway for nucleophilic substitution on the bromophenyl moiety. youtube.combits-pilani.ac.in

Influence of Substituents and Reaction Environment on Selectivity

While direct Sₙ1 and Sₙ2 reactions are improbable, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, heavily influenced by the ring's substituents and the reaction environment. pressbooks.pub The SₙAr mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.com

The rate of SₙAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (bromine). pressbooks.pubmasterorganicchemistry.comopenstax.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. openstax.org In this compound, the substituent at the ortho position is a 3-hydroxypropyl group. This alkyl-based group is generally considered electron-donating, which destabilizes the carbanion intermediate and thus deactivates the ring towards SₙAr. byjus.com Therefore, for nucleophilic substitution to occur on the bromophenyl ring of this specific molecule, harsh reaction conditions or transformation into a more activated substrate would be necessary.

| Reaction Pathway | Feasibility for this compound | Governing Factors |

|---|---|---|

| Sₙ1 | Highly Unlikely | Instability of the aryl cation intermediate. youtube.com |

| Sₙ2 | Highly Unlikely | Steric hindrance and electronic repulsion from the aromatic ring prevent backside attack. youtube.com |

| SₙAr | Unfavorable under standard conditions | Lack of strong electron-withdrawing groups at ortho/para positions to stabilize the Meisenheimer complex. The existing alkyl substituent is electron-donating. byjus.commasterorganicchemistry.com |

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality (-CH₂OH) of this compound is readily susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the chosen reagents and reaction conditions. chemistryguru.com.sgchemguide.co.uk

Synthesis of Aldehyde and Carboxylic Acid Derivatives

The oxidation of the primary alcohol can be controlled to selectively form two key derivatives:

3-(2-Bromophenyl)propanal (B24917) (Aldehyde): Partial oxidation of the primary alcohol yields the corresponding aldehyde. This transformation requires careful selection of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemguide.co.ukbham.ac.uk The resulting aldehyde, 3-(2-bromophenyl)propanal, is a valuable intermediate in organic synthesis, for instance, in the construction of complex alkaloid ring systems. nih.gov

3-(2-Bromophenyl)propanoic Acid (Carboxylic Acid): Complete oxidation of the primary alcohol leads to the formation of 3-(2-bromophenyl)propanoic acid. chemguide.co.uk This reaction typically employs strong oxidizing agents and more vigorous conditions. chemistryguru.com.sg This carboxylic acid serves as an important intermediate in the pharmaceutical industry. google.comgoogle.com

Controlled Oxidation Methodologies and Yield Optimization

The selective synthesis of either the aldehyde or the carboxylic acid hinges on the methodology employed.

For Aldehyde Synthesis (Controlled Oxidation): To maximize the yield of 3-(2-bromophenyl)propanal and prevent further oxidation, specific strategies are used:

Reagent Selection: Milder oxidizing agents are preferred. These include Pyridinium Chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations. bham.ac.uk

Reaction Conditions: A common laboratory technique involves using an excess of the alcohol and immediately distilling the more volatile aldehyde from the reaction mixture as it forms. This removal prevents its subsequent oxidation. chemguide.co.uk

For Carboxylic Acid Synthesis (Full Oxidation): To ensure complete conversion to 3-(2-bromophenyl)propanoic acid, the following conditions are typical:

Reagent Selection: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium (e.g., H₂SO₄) are used. chemistryguru.com.sgchemguide.co.uk A metal-free oxidation process has also been reported as a new chemoselective method for oxidizing primary alcohols to carboxylic acids. acs.org

Reaction Conditions: The reaction is often carried out by heating the mixture under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. chemguide.co.uk Industrial synthesis methods for 3-(2-bromophenyl)propanoic acid have been developed, focusing on yield optimization through controlled reaction steps and purification by recrystallization. google.comgoogle.com

| Target Product | Oxidation Type | Typical Reagents | Key Conditions for Yield Optimization |

|---|---|---|---|

| 3-(2-Bromophenyl)propanal | Controlled/Partial | PCC, Dess-Martin periodinane, Swern oxidation reagents | Use of excess alcohol; immediate distillation of the aldehyde product. chemguide.co.uk |

| 3-(2-Bromophenyl)propanoic Acid | Full | KMnO₄/H⁺, K₂Cr₂O₇/H⁺ | Use of excess oxidizing agent; heating under reflux. chemguide.co.uk |

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is directed by the existing substituents: the bromine atom and the 3-hydroxypropyl group. libretexts.org

Directing Effects of Substituents:

Bromine: Like other halogens, bromine is an ortho-para director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. However, it is also a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less reactive than benzene. numberanalytics.com

3-Hydroxypropyl Group: This alkyl group is an ortho-para director and is weakly activating, meaning it increases the reactivity of the aromatic ring towards electrophiles compared to benzene.

Predicted Regioselectivity: The two substituents are ortho to each other (at positions C1 and C2). The potential sites for substitution are C3, C4, C5, and C6.

The activating alkyl group at C2 directs incoming electrophiles to its ortho (C3) and para (C6) positions.

The deactivating bromine atom at C1 directs to its ortho (C6) and para (C4) positions.

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by at least one of the directing groups. The C6 position is ortho to both groups, which could lead to significant steric hindrance from the adjacent propyl chain. The C4 position is para to the bromine and meta to the alkyl group. Often, substitution para to a halogen is favored. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position, with possible minor substitution at the C6 position, depending on the size of the electrophile and the specific reaction conditions. Aromatic carboxylic acids, for instance, undergo electrophilic substitution where the carboxyl group acts as a deactivating and meta-directing group. ncert.nic.in

Regioselectivity and Directing Effects of Bromine and Propanol (B110389) Substituents

The bromine atom and the propanol group on the phenyl ring significantly influence the regioselectivity of further chemical reactions. The bromine atom, being an ortho, para-director, and a deactivating group for electrophilic aromatic substitution, primarily directs incoming electrophiles to the positions ortho and para to itself. However, steric hindrance from the adjacent propanol substituent can influence this outcome.

The propanol group, specifically the hydroxyl (-OH) moiety, can also participate in or direct reactions. For instance, intramolecular reactions are possible, such as the C-O arylation of 3-(2-bromophenyl)propan-1-ol to form chromane. wiley.com This cyclization highlights the directing effect of the propanol chain, bringing the hydroxyl group in proximity to the bromine-bearing carbon for intramolecular bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom on the aromatic ring of 3-(2-bromophenyl)-propan-1-ol serves as a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. nih.govuwindsor.ca The most prominent among these are the Suzuki and Sonogashira coupling reactions.

The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (organoboron in Suzuki coupling, copper acetylide in Sonogashira coupling), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.caxisdxjxsu.asia

The bromine atom is an excellent leaving group in palladium-catalyzed reactions, enabling the formation of new C-C bonds at its position.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. xisdxjxsu.asia For 3-(2-bromophenyl)-propan-1-ol, a Suzuki coupling would replace the bromine atom with the organic group from the boronic acid, allowing for the synthesis of a wide array of substituted 3-phenylpropan-1-ol derivatives. The reaction is known for its tolerance of various functional groups. uwindsor.caxisdxjxsu.asia

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This method is highly efficient for forming a C(sp²)-C(sp) bond, leading to the synthesis of aryl alkynes. wikipedia.orgrsc.org Applying this to 3-(2-bromophenyl)-propan-1-ol would result in the formation of 3-(2-alkynylphenyl)propan-1-ol derivatives. Copper-free Sonogashira coupling protocols have also been developed to address environmental and economic concerns. rsc.orgnih.gov

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd(0) catalyst, Base | Biaryl or Alkyl-Aryl Compound |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

Ligand Design: Phosphine-based ligands, such as triarylphosphines (e.g., PPh₃) and more sophisticated biarylphosphine ligands (e.g., SPhos), are commonly employed. acs.orgacs.org The steric and electronic properties of the ligand influence the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination. mit.edu For challenging couplings, specialized ligands have been developed to enhance catalyst stability and reactivity. mit.edumit.edu For instance, the development of new dialkylbiaryl monophosphine ligands has enabled C-N cross-coupling reactions to proceed even at room temperature. mit.edu

Catalyst Optimization: Optimization involves screening various palladium precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands, bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and solvents. nih.govscirp.orgbeilstein-journals.org The choice of base is crucial as it participates in the transmetalation step. xisdxjxsu.asia In some cases, catalyst loading can be significantly reduced to parts-per-million (ppm) levels while maintaining high yields. acs.org Furthermore, the development of copper-free and amine-free conditions for reactions like the Sonogashira coupling enhances their applicability and "greenness". nih.gov The optimization process aims to maximize the yield of the desired product while minimizing side reactions, such as the homocoupling of the starting materials. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 2 Bromo Phenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled detail about the chemical environment of individual atoms. For 3-(2-Bromo-phenyl)-propan-1-OL, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. In the case of this compound, the spectrum can be divided into the aromatic and aliphatic regions.

The aromatic region, typically observed between δ 6.5-8.0 ppm, is expected to show a complex pattern for the four protons on the benzene (B151609) ring. libretexts.org The ortho-substitution pattern breaks the symmetry, resulting in four unique signals. The proton ortho to the bromine atom (H-3') and the proton ortho to the propyl chain (H-6') will exhibit distinct chemical shifts influenced by the electronic effects of the substituents. The signals will appear as a combination of doublets and triplets, reflecting ortho and meta couplings (typically J_ortho = 7–10 Hz, J_meta = 2–3 Hz). wisc.edu

The aliphatic region contains the signals for the propyl chain protons. The two protons on the carbon bearing the hydroxyl group (H-1) are expected to appear as a triplet around δ 3.7 ppm due to coupling with the adjacent methylene (B1212753) protons (H-2). The protons of the benzylic methylene group (H-3), adjacent to the aromatic ring, are anticipated to resonate as a triplet around δ 2.7-2.9 ppm. The central methylene protons (H-2) will likely appear as a multiplet, integrating to two protons, due to coupling with both H-1 and H-3. The hydroxyl proton (-OH) typically presents as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6' | ~7.55 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| H-3' | ~7.30 | dd | J_ortho ≈ 7.8, J_meta ≈ 1.7 | 1H |

| H-4', H-5' | ~7.10-7.25 | m | - | 2H |

| H-1 | ~3.71 | t | J ≈ 6.5 | 2H |

| H-3 | ~2.85 | t | J ≈ 7.5 | 2H |

| H-2 | ~1.95 | m | - | 2H |

| -OH | variable | br s | - | 1H |

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. masterorganicchemistry.com

The aromatic region (δ 120-150 ppm) will show six signals. libretexts.org The carbon atom directly bonded to the bromine (C-2') is subject to the 'heavy atom effect', which causes an upfield shift compared to what would be expected based on electronegativity alone, placing its signal around δ 123-125 ppm. stackexchange.com The ipso-carbon attached to the propyl chain (C-1') will be found near δ 140-142 ppm. The other four aromatic carbons will resonate between δ 127-133 ppm.

In the aliphatic region, the carbon bearing the hydroxyl group (C-1) is the most deshielded, appearing around δ 60-62 ppm. The benzylic carbon (C-3) will be found near δ 35 ppm, and the central methylene carbon (C-2) will be the most shielded of the propyl chain carbons, at approximately δ 32 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | ~141.5 |

| C-6' | ~133.0 |

| C-4' | ~128.5 |

| C-5' | ~127.8 |

| C-3' | ~127.5 |

| C-2' | ~124.0 |

| C-1 | ~61.5 |

| C-3 | ~35.0 |

| C-2 | ~32.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. numberanalytics.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key correlations would be observed between the H-1 and H-2 protons, and between the H-2 and H-3 protons, confirming the integrity of the n-propyl chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. wikipedia.org It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals (e.g., the proton signal at δ ~3.71 ppm correlates to the carbon signal at δ ~61.5 ppm, assigning this pair to the C1/H-1 position).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). numberanalytics.com It is vital for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the benzylic protons (H-3) to the aromatic carbons C-1' and C-2', unequivocally establishing the link between the propyl chain and the bromophenyl ring.

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2; H-2 ↔ H-3 | Confirms the -CH₂-CH₂-CH₂- sequence. |

| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3 | Assigns carbons of the propyl chain. |

| HMBC | H-3 ↔ C-1', C-2', C-4' | Confirms connectivity of propyl chain to the aromatic ring. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₁BrO), the calculated monoisotopic mass is 213.99933 Da. An experimental HRMS measurement confirming this value provides strong evidence for the proposed molecular formula.

A characteristic feature in the mass spectrum of a brominated compound is its isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in the appearance of two peaks in the mass spectrum for any fragment containing a bromine atom: the molecular ion peak (M⁺) and a second peak at two mass units higher (M⁺+2), with a relative intensity ratio of approximately 1:1. libretexts.org The observation of this distinct pattern for the molecular ion of this compound provides definitive confirmation of the presence of a single bromine atom. arxiv.org

| Ion | m/z (Da) | Relative Abundance |

|---|---|---|

| [C₉H₁₁⁷⁹BrO]⁺ | 213.9993 | ~100% |

| [C₉H₁₁⁸¹BrO]⁺ | 215.9973 | ~98% |

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. The resulting measurement, the Collision Cross Section (CCS), is a robust physicochemical property that can be used to increase confidence in structural identification. nih.gov While experimental CCS values are ideal, accurately predicted CCS values can serve as a valuable reference, especially for distinguishing between isomers. semanticscholar.orgunizar.es Machine learning-based models can predict CCS values for different ion adducts based on the chemical structure. mdpi.com The predicted CCS values for this compound provide a benchmark that can be compared against experimental data to further validate its structure. mdpi.com

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | ~141.2 |

| [M+Na]⁺ | ~151.8 |

| [M-H]⁻ | ~146.1 |

| [M+K]⁺ | ~140.9 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by identifying the characteristic vibrational frequencies of its functional groups. While specific experimental spectra for the ortho-substituted title compound are not widely published, a detailed analysis can be constructed based on established spectroscopic principles and data from analogous compounds, such as its para-substituted isomer, 3-(4-bromophenyl)propan-1-ol. nih.govresearchgate.net

The primary functional groups in this compound are the hydroxyl (-OH) group, the alkyl (C-H) chain, the substituted benzene ring, and the carbon-bromine (C-Br) bond. Each of these moieties exhibits distinct vibrational modes.

O-H Vibrations: The most prominent feature in the IR spectrum is the hydroxyl group's stretching vibration (νO-H). This typically appears as a broad, strong band in the region of 3200–3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between molecules in the condensed phase. The corresponding O-H bending vibrations (δO-H) are expected in the fingerprint region.

C-H Vibrations: The aliphatic propyl chain gives rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). The aromatic C-H stretching vibrations of the benzene ring are expected at slightly higher wavenumbers, generally between 3000 and 3100 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The benzene ring itself has characteristic C=C stretching vibrations within the 1450–1600 cm⁻¹ range. The substitution pattern on the ring influences the exact position and intensity of these bands.

C-O and C-Br Vibrations: The C-O stretching vibration of the primary alcohol is anticipated to produce a strong band in the IR spectrum, typically around 1050 cm⁻¹. The C-Br stretching vibration is found at lower frequencies, usually in the 500–650 cm⁻¹ range, and is often more prominent in the Raman spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, providing a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. researchgate.netripublication.com

Table 1: Expected Vibrational Modes for this compound This table is generated based on typical frequency ranges for the specified functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Propyl Chain (-CH₂) | 2850 - 2960 | Medium to Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium |

| C-H Bend (Aliphatic) | Propyl Chain (-CH₂) | 1375 - 1470 | Medium |

| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong |

| C-Br Stretch | Bromo-Aryl | 500 - 650 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination and Regiochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the molecular structure, conformation, and intermolecular interactions of this compound.

Although specific single-crystal X-ray diffraction data for this compound (CAS 52221-92-8) is not available in the reviewed literature, the principles of the technique and data from related structures can illustrate the insights that would be gained. For instance, crystallographic analysis of a related compound, 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, confirmed the atomic connectivity and the dihedral angles between the ring systems. researchgate.net Another related structure, 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, was found to crystallize in a triclinic system, and the analysis provided exact bond lengths and angles. iucr.org

For this compound, an X-ray crystallographic study would:

Confirm Regiochemistry: It would unambiguously verify that the bromine atom is substituted at the C2 position (ortho) of the phenyl ring, distinguishing it from its meta and para isomers.

Determine Molecular Conformation: The analysis would reveal the exact torsion angles of the propanol (B110389) side chain relative to the phenyl ring, defining the molecule's preferred conformation in the solid state.

Characterize Intermolecular Interactions: It would identify and quantify non-covalent interactions, most notably the hydrogen bonding network formed by the hydroxyl groups. These interactions dictate how the molecules pack into a crystal lattice, influencing physical properties like melting point and solubility. Challenges in analyzing brominated compounds can arise from the heavy bromine atom, which can complicate data refinement, but these are typically resolved using modern techniques.

Table 2: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system (e.g., triclinic, monoclinic). iucr.org |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides insight into the symmetry of the molecular packing. |

| Atomic Coordinates | The precise x, y, z position of every atom within the unit cell. | Allows for the calculation of exact bond lengths and bond angles. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms covalent structure and reveals any strain or unusual geometry. |

| Torsion (Dihedral) Angles | The angle between planes defined by sets of four atoms. | Describes the conformation of the flexible propanol chain. |

| Hydrogen Bonding Network | The geometry (distances and angles) of intermolecular hydrogen bonds (e.g., O-H···O). | Explains the solid-state packing and influence on physical properties. researchgate.net |

Chiroptical Spectroscopy for Stereochemical Assignment (If applicable to chiral derivatives)

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. However, derivatives of this compound can be made chiral through chemical modification, such as the introduction of a substituent at C1 or C2 of the propanol chain, creating a stereogenic center. For these chiral derivatives, chiroptical spectroscopy becomes an indispensable tool for assigning the absolute configuration (R/S). uni-muenchen.de

The primary chiroptical techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized UV-visible light by a chiral molecule. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute stereochemistry. nih.gov For a chiral derivative of this compound, the phenyl ring acts as a chromophore. The ECD spectrum would be highly sensitive to the spatial arrangement of the atoms around the stereocenter. By comparing the experimental ECD spectrum to spectra predicted by quantum-chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomers can be unambiguously determined. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. bruker.com VCD spectroscopy is particularly powerful for molecules in solution and can provide detailed conformational and configurational information. acs.org The VCD spectrum provides signals for all vibrational modes of a chiral molecule, offering a rich source of stereochemical data. researchgate.net The assignment of absolute configuration is achieved, similar to ECD, by comparing the experimental VCD spectrum with that calculated for a specific enantiomer. unipi.itacs.org This method has been successfully applied to determine the absolute configuration of various complex molecules, including other brominated natural products. acs.org

The application of these techniques would be crucial in the development of any enantiomerically pure drug or catalyst derived from the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 3 2 Bromo Phenyl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties. For derivatives and analogous structures, DFT calculations, often using methods like B3LYP with a 6-31G* basis set, have been instrumental in predicting molecular geometry and electrostatic potentials. These predictions are crucial for understanding crystal packing and intermolecular interactions.

The optimization of molecular geometry is a fundamental step in computational analysis, providing the most stable three-dimensional arrangement of atoms. For compounds structurally related to 3-(2-Bromo-phenyl)-propan-1-ol, DFT has been used to obtain optimized geometries. researchgate.net This process is vital for understanding the compound's stereoelectronic profile, where the ortho-position of the bromine atom on the phenyl ring can influence electrophilic reactivity, and the hydroxyl group can participate in hydrogen bonding. vulcanchem.com

The presence of three rotatable bonds in this compound suggests a flexible structure with multiple possible conformations. chemscene.comambeed.com Computational studies on similar molecules highlight the importance of conformational analysis in determining the most stable conformers and understanding how the spatial arrangement of functional groups affects the molecule's properties and interactions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.comambeed.com |

| LogP | 2.374 | chemscene.com |

| Number of Hydrogen Bond Acceptors | 1 | chemscene.comambeed.com |

| Number of Hydrogen Bond Donors | 1 | chemscene.comambeed.com |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of molecules over time. mdpi.com For related compounds, MD simulations have been used to understand how different functional groups, such as the bromophenyl group, contribute to interactions like hydrophobic interactions, while other parts of the molecule, like a morpholine (B109124) ring in an analog, participate in hydrogen bonding. Such simulations can provide a detailed picture of the conformational landscape of this compound, revealing the accessible conformations in different solvent environments. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (If biological activity is explored)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. semanticscholar.orgnih.gov While specific QSAR studies focused solely on this compound were not identified, the principles of QSAR are widely applied to alcohols and phenols to predict their toxicity and other biological activities. researchgate.net These models often use descriptors such as lipophilicity (LogP) and electronic and steric properties to predict activity. researchgate.net The development of QSAR models for this compound would require a dataset of its biological activities to correlate with its structural features.

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for elucidating reaction mechanisms. For instance, in reactions involving similar structures, computational studies can help understand the role of different parts of the molecule. In a related rhodium-catalyzed reaction, the morpholine group was found to stabilize transient metal intermediates, a role that could be conceptually analogous to how the hydroxyl group in this compound might participate in certain reactions. The study of reaction mechanisms involving this compound, such as substitution or elimination reactions, could be significantly enhanced through computational approaches that map out the potential energy surfaces and identify transition states. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is particularly useful in drug discovery for predicting how a ligand might interact with a biological target. For compounds with similar structural motifs, molecular docking has been employed to model interactions with enzymes and receptors. These studies show that a bromophenyl group can engage in hydrophobic interactions, while hydroxyl and amino groups can form hydrogen bonds. Although specific docking studies for this compound are not detailed in the provided results, this technique holds the potential to screen for its possible biological targets and to understand the molecular basis of its activity. csfarmacie.cznih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(2-bromophenyl)propionic acid |

| 3-(2-Bromophenyl)-1-morpholinopropan-1-one |

Advanced Applications of 3 2 Bromo Phenyl Propan 1 Ol in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

In the field of chemical synthesis, 3-(2-Bromo-phenyl)-propan-1-OL serves as a foundational building block for constructing more intricate molecular architectures. guidechem.com Its utility stems from the presence of two key reactive sites: the hydroxyl (-OH) group of the propanol (B110389) chain and the bromine atom on the phenyl ring. These sites can be chemically modified independently or in concert to build complex carbon skeletons and introduce specific functionalities.

The structure of this compound is ideally suited for introducing the 2-bromophenylpropyl fragment into larger molecules. The primary alcohol can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or leaving groups (e.g., tosylates), which then facilitate covalent bond formation with other reactants.

The bromine atom on the phenyl ring is particularly significant. It serves as a handle for a variety of powerful cross-coupling reactions, which are fundamental to modern organic synthesis. For instance, the bromophenyl group is amenable to palladium-catalyzed reactions like the Suzuki-Miyaura coupling, where it can be reacted with boronic acids to form biaryl structures. vulcanchem.com These biaryl motifs are prevalent in many biologically active compounds, including kinase inhibitors used in pharmaceuticals. vulcanchem.com The bromine atom's presence enhances the electrophilic reactivity of the aromatic ring, making it a key site for such transformations. vulcanchem.com

The compound is a valuable precursor for synthesizing cyclic and heterocyclic systems. Cyclization reactions, where the molecule reacts intramolecularly to form a ring, can be initiated by leveraging the terminal alcohol and the ortho-positioned bromine atom. For example, intramolecular etherification can lead to the formation of oxygen-containing rings.

More broadly, bromo-organic compounds are widely used as starting materials for the synthesis of heterocycles—cyclic compounds containing atoms of at least two different elements in their rings. nih.govsci-hub.se Derivatives of this compound can be employed to construct a variety of heterocyclic scaffolds. For example, the bromine atom can be displaced or participate in coupling reactions with nitrogen-containing reagents to form N-heterocycles like pyrroles or pyridines. uni-muenchen.de Similarly, reactions with sulfur-containing nucleophiles can yield sulfur-based heterocycles such as thiadiazoles. nih.gov The ability to form these diverse ring systems is crucial, as they are core components of many pharmaceutical and agrochemical products. nih.gov

Intermediate in the Synthesis of Pharmaceutical Scaffolds

The structural framework of this compound and its isomers is a recurring feature in the synthesis of pharmaceutical intermediates. cymitquimica.comlookchem.com Halogenated compounds, particularly those containing bromine, are frequently used in medicinal chemistry to create complex molecules with potential therapeutic properties. Related structures, such as (R)-1-(2-bromophenyl)propan-1-ol, are noted as key intermediates in the synthesis of compounds targeting conditions like cancer and hypertension.

| Related Precursor | Therapeutic Area Application | Reference |

| 2-(2-Bromophenyl)-2-propanol | Intermediate for various drugs | lookchem.com |

| (R)-1-(2-bromophenyl)propan-1-ol | Synthesis for cancer, hypertension, inflammation targets | |

| 3-Amino-3-(3-bromophenyl)propan-1-ol | Building block for chiral molecules in drug discovery | |

| 3-(4-Bromophenyl)propan-1-ol | Synthesis of fungicidal derivatives | chemicalbook.com |

Table 2: Examples of Bromophenyl Alkanol Derivatives in Pharmaceutical Synthesis.

Derivatization is a core process in drug discovery, involving the systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. This compound is an excellent starting point for creating a library of diverse derivatives. lookchem.comguidechem.com

The primary alcohol group can undergo a range of reactions:

Oxidation to form the corresponding aldehyde or carboxylic acid.

Etherification to produce various ethers, which can alter properties like bioavailability. vulcanchem.com

Esterification to create esters with different substituent groups.

Simultaneously, the bromine atom on the phenyl ring can be modified through:

Nucleophilic Aromatic Substitution , replacing the bromine with other functional groups like amines or alkoxides.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. vulcanchem.com

This two-pronged approach allows chemists to rapidly generate a multitude of structurally related compounds for biological screening, accelerating the discovery of new therapeutic agents. lookchem.comacademicjournals.org

Application in Agrochemical Synthesis

The utility of brominated organic compounds extends into the agrochemical industry, where they serve as intermediates for crop protection products. nbinno.com The specific structural features of molecules like this compound are valuable in designing active ingredients for pesticides. cymitquimica.comlookchem.com

This compound and its derivatives are explored as precursors for various agrochemicals. cymitquimica.comvulcanchem.com The presence of a halogen atom like bromine in a molecule can enhance its biological activity, making it effective as a herbicide, fungicide, or insecticide. vulcanchem.comatlascopcogroup.com For instance, derivatives of bromophenyl compounds are investigated as potential herbicides and fungicides. vulcanchem.com The electronegativity of the bromine atom is thought to contribute to the disruption of microbial enzyme activity, providing a mechanism for crop protection. vulcanchem.com

Research has shown that related isomers, such as 3-(4-Bromophenyl)propan-1-ol, are useful reagents in the synthesis of derivatives with demonstrated fungicidal properties. chemicalbook.com The development of trifluoromethylpyridine-containing agrochemicals, which often involves reactions with brominated precursors, highlights the importance of such building blocks in creating modern crop protection solutions. semanticscholar.org

| Agrochemical Class | Role of Bromo-Organic Precursor | Reference |

| Fungicides | Starting material for active fungicidal derivatives. | vulcanchem.comchemicalbook.com |

| Herbicides | Explored for synthesis of new herbicidal compounds. | vulcanchem.comatlascopcogroup.com |

| Insecticides | Used to create complex structures for insect control. | atlascopcogroup.com |

Table 3: Use of Bromo-Organic Precursors in Agrochemical Classes.

Utilization in Polymer Chemistry as a Cross-linking Agent

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and an aryl bromide, makes it a theoretically viable candidate for application as a cross-linking agent in the synthesis of advanced polymer networks. Cross-linking is a critical process in polymer science, transforming linear polymer chains into a three-dimensional network, which typically results in enhanced mechanical, thermal, and chemical properties. The utility of a molecule like this compound in this context stems from the distinct reactivity of its two functional groups, allowing for sequential or one-pot polymerization and cross-linking reactions.

The primary alcohol (-OH) group can readily participate in condensation polymerizations to form polyesters or polyurethanes. For instance, it can be reacted with diacids or diisocyanates to be incorporated into a linear polymer backbone. govtpgcdatia.ac.ingoogle.com The bromo-phenyl group, which is less reactive under these conditions, remains as a pendant group on the polymer chain. canada.ca In a subsequent step, this aryl bromide can be activated to form cross-links between different polymer chains through various coupling reactions, such as Ullmann or Suzuki-Miyaura type couplings. researchgate.netresearchgate.netmdpi.com This two-step approach allows for precise control over the initial polymer chain length and subsequent cross-linking density.

Alternatively, both functionalities can be utilized in more complex polymerization schemes where one group acts to propagate the polymer chain and the other serves as the cross-linking site. The presence of the bromine atom can also impart flame-retardant properties to the final polymer material, an advantageous feature in many industrial applications. google.comontosight.ai

Formation of Cross-linked Networks in Polymer Systems

The formation of cross-linked networks using this compound as a cross-linking agent can be envisioned through several synthetic strategies. A common conceptual pathway involves the initial synthesis of a linear polymer with pendant bromo-phenyl groups. This is followed by a separate cross-linking reaction.

Step 1: Synthesis of a Functionalized Linear Polymer

The hydroxyl group of this compound can be utilized to incorporate the molecule into a polymer backbone. For example, in the presence of a dicarboxylic acid and a suitable catalyst, a polyester (B1180765) can be formed. The resulting linear polyester chains would possess pendant 2-bromophenylpropyl groups.

Step 2: Cross-linking of the Linear Polymer

The cross-linking of the functionalized linear polymer chains can be achieved by targeting the C-Br bond of the pendant groups. Metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, a nickel-catalyzed homocoupling reaction can create biphenyl (B1667301) linkages between the polymer chains, resulting in a robustly cross-linked network. researchgate.net This process effectively transforms a thermoplastic material into a thermoset, with significantly altered physical properties.

The density of the cross-links, which dictates the final properties of the polymer network, can be controlled by the initial molar ratio of this compound to other diol monomers in the polymerization step. A higher concentration of the brominated monomer will lead to a higher cross-linking density.

The table below illustrates the hypothetical effect of increasing the concentration of a bifunctional cross-linking agent like this compound on the properties of a generic polymer network.

| Property | Low Cross-linker Concentration | High Cross-linker Concentration | Rationale |

| Tensile Strength | Moderate | High | Increased number of covalent bonds between polymer chains restricts chain slippage. mdpi.com |

| Elongation at Break | High | Low | The network becomes more rigid and less able to stretch before breaking. canada.ca |

| Glass Transition Temp. (Tg) | Lower | Higher | Restricted segmental motion of the polymer chains due to cross-links. |

| Solvent Swelling | High | Low | A tighter network structure limits the ability of solvent molecules to penetrate and swell the polymer. |

| Thermal Stability | Good | Excellent | The three-dimensional network requires more energy to break down compared to linear chains. ontosight.ai |

This table presents theoretical trends based on established principles of polymer chemistry.

The formation of these cross-linked networks is a versatile strategy for developing high-performance polymers. The specific architecture of the network and the nature of the cross-links can be tailored by the choice of polymerization and cross-linking chemistry, allowing for the creation of materials with a wide range of properties suitable for advanced applications.

Exploration of Biological Activities and Medicinal Chemistry Implications Research Focus

Antimicrobial Properties and Efficacy Studies

Derivatives of brominated phenyl compounds have been a subject of interest in the search for new antimicrobial agents. Research has been conducted on various heterocyclic derivatives containing a bromophenyl moiety, revealing promising antibacterial and antifungal activities.

Investigations into Antibacterial Activity

Studies on multisubstituted benzazole derivatives, which include a brominated phenyl group, have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. In one such study, microbiological results indicated that these compounds were able to inhibit the in vitro growth of screened microorganisms, showing Minimum Inhibitory Concentration (MIC) values between 3.12 and 100 µg/ml. esisresearch.org Notably, 2-(phenoxymethyl)benzothiazole derivatives with a brominated substituent were found to be among the most active against Staphylococcus aureus, with a MIC value of 3.12 µg/ml. esisresearch.org

Furthermore, certain derivatives exhibited significant antibacterial activity against Pseudomonas aeruginosa, a Gram-negative bacterium often resistant to antibiotic therapy, with MIC values of 25 µg/ml. esisresearch.org The research into these derivatives underscores the potential of the bromophenyl scaffold in the development of new antibacterial agents.

Studies on Antifungal Activity

The antifungal potential of bromophenyl derivatives has also been explored. In the same study of multisubstituted benzazoles, compounds were tested against the fungus Candida albicans. esisresearch.org The results showed that the introduction of electron-withdrawing groups at position 5 of the benzazole ring increased the antifungal activity against C. albicans. esisresearch.org

Another area of research has focused on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides. Certain derivatives from this series have shown good anti-fungal activity when compared to the reference drug Ketoconazole. mdpi.comscience.gov These findings suggest that the bromophenyl group can be a key pharmacophore in the design of novel antifungal compounds.

Potential Anticancer Activities and Cellular Mechanisms (If applicable to derivatives)

While direct studies on the anticancer properties of 3-(2-Bromo-phenyl)-propan-1-ol are not prominent, the broader class of brominated phenyl compounds and propanol (B110389) derivatives has been investigated for cytotoxic effects against cancer cell lines. It is noted that (S)-1-(3-bromophenyl)propan-1-ol serves as a precursor in the synthesis of advanced pharmaceutical compounds aimed at treating cancer, among other diseases. nih.gov

Research on Interaction with Biological Targets

The precise mechanisms of action for many brominated compounds are still under investigation. However, research into related structures offers some insights. For instance, novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. nih.gov Some of these compounds, particularly those with halogen substituents on the phenoxy ring, exhibited potent activity. nih.gov Mechanistic studies on these analogs revealed that they can induce G2/M phase arrest and apoptosis in cancer cells, indicating an interaction with the cell cycle machinery. nih.gov

Furthermore, marine-derived bromophenols have demonstrated significant anti-proliferative activity against various human cancer cell lines, including HeLa, RKO, HCT116, Bel7402, and U87, with IC50 values in the low microgram per milliliter range. mdpi.com The anticancer properties of these compounds are often attributed to diverse biological mechanisms, including the induction of apoptosis and the inhibition of cell migration and invasion. mdpi.com

Pharmacological Screening of Derivatives (Focus on research methodology, not dosage)

The evaluation of the biological activity of this compound derivatives and related compounds typically involves a range of in vitro assays. For antimicrobial screening, the broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi. esisresearch.org This method provides a quantitative measure of the potency of the compounds.

For anticancer activity screening, the initial assessment is often a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells and provides an indication of cell viability after exposure to the test compound, from which IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) can be calculated. Further mechanistic studies may involve flow cytometry to analyze the cell cycle, and various molecular biology techniques to investigate the induction of apoptosis and the expression of relevant proteins. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the antimicrobial derivatives of brominated phenyl compounds, certain structural features have been identified as important for their activity.

In the case of multisubstituted benzazoles, the nature of the heterocyclic ring system was found to influence the antimicrobial activity. esisresearch.org For example, the benzothiazole (B30560) ring system appeared to enhance activity against Staphylococcus aureus. esisresearch.org Furthermore, the presence of electron-withdrawing groups at specific positions on the benzazole nucleus was found to increase antifungal activity against C. albicans. esisresearch.org

The following table summarizes the key SAR findings for antimicrobial benzazole derivatives:

| Structural Feature | Impact on Antimicrobial Activity | Reference |

| Benzothiazole ring | Enhanced activity against S. aureus | esisresearch.org |

| Electron-withdrawing group at position 5 | Increased activity against C. albicans | esisresearch.org |

These SAR insights are invaluable for the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.

Emerging Research Directions and Future Perspectives for 3 2 Bromo Phenyl Propan 1 Ol

Development of Green Chemistry Methodologies for Synthesis

The synthesis of 3-(2-Bromo-phenyl)-propan-1-OL and its derivatives is an area ripe for the application of green chemistry principles, aiming to reduce environmental impact and improve efficiency. jddhs.com Traditional synthesis routes often rely on harsh reagents and solvents. For instance, a known method involves the reduction of 3-(2-bromophenyl)propionic acid using a borane-tetrahydrofuran (B86392) complex. chemicalbook.com Future research is geared towards developing more sustainable alternatives.

Key green chemistry approaches applicable to the synthesis include:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly lower the environmental footprint. jddhs.comjddhs.com Solvent-free reaction conditions are also a prime target. mdpi.com

Catalysis: The use of biocatalysis and heterogeneous catalysis is a cornerstone of green chemistry. jddhs.com Biocatalytic methods, employing enzymes, can offer high selectivity under mild conditions, while recyclable heterogeneous catalysts can simplify product purification and reduce waste. chemrxiv.org

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis and continuous flow processing can drastically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comuc.pt

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle. nih.gov This involves exploring one-pot reactions and catalytic cycles that minimize the generation of byproducts. mdpi.com

The conversion of abundant biomass, such as glycerol (B35011) (a byproduct of biodiesel production), into valuable propanols represents a long-term sustainable goal for this class of compounds. chemistryviews.org

Table 1: Potential Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water, ionic liquids, or bio-solvents. | Reduced toxicity, lower environmental pollution, and improved safety. |

| Catalysis (Biocatalysis/Heterogeneous) | Employing enzymes or recyclable solid-phase catalysts for reduction or coupling steps. | High selectivity, mild reaction conditions, simplified purification, and catalyst reusability. |

| Energy Efficiency | Utilizing microwave irradiation or flow chemistry reactors. | Faster reaction rates, lower energy consumption, and better process control. |

| Renewable Feedstocks | Exploring synthetic pathways from biomass-derived precursors. | Reduced reliance on fossil fuels and enhanced sustainability. |

Applications in Material Science and Supramolecular Chemistry

The bifunctional nature of this compound makes it an intriguing candidate for the development of advanced materials and complex supramolecular structures.

In material science , the bromophenyl group serves as a reactive handle for polymerization and material functionalization. The bromine atom can be readily transformed through various cross-coupling reactions, allowing the compound to be incorporated into polymer backbones or grafted onto surfaces. This could lead to the creation of specialty polymers with tailored properties, such as flame retardancy, specific refractive indices, or enhanced thermal stability. The hydroxyl group offers another site for modification, for instance, by conversion to an ester or ether, enabling the attachment of other functional moieties.

In supramolecular chemistry , which focuses on non-covalent interactions, this compound possesses key features for designing self-assembling systems. chemrxiv.org

The hydroxyl group is a classic hydrogen bond donor and acceptor.

The phenyl ring can participate in π-π stacking interactions.

The bromine atom can act as a halogen bond donor. acs.org

These non-covalent forces can guide the spontaneous organization of molecules into well-defined, higher-order structures like fibrils, gels, or crystalline networks. researchgate.netnih.gov By modifying the core structure, researchers can tune these interactions to control the self-assembly process and the properties of the resulting supramolecular materials, with potential applications in sensing, drug delivery, and optoelectronics. acs.org

Advanced Catalysis Utilizing this compound Derivatives

The presence of a bromine atom on the phenyl ring makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Derivatives of this compound are ideal partners in a variety of palladium-catalyzed reactions, including:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.